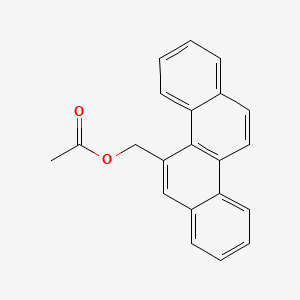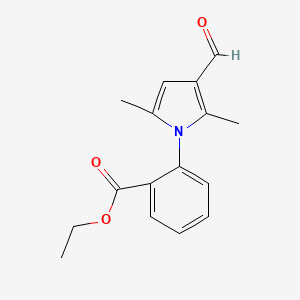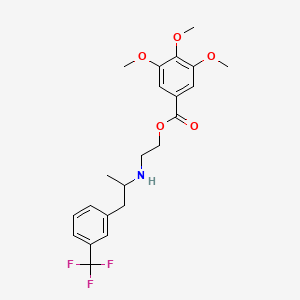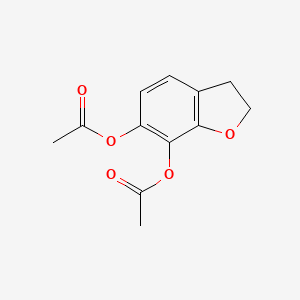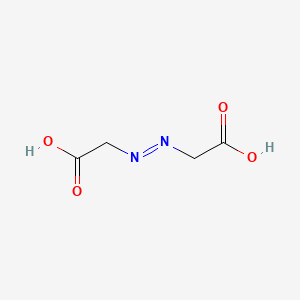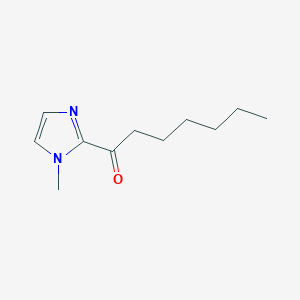
tert-Pentyl 2-methylperbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Pentyl 2-methylperbenzoate is an organic compound primarily used as an oxidizing agent in organic synthesis. It is known for its ability to oxidize alcohols, ethers, and ketones, producing corresponding carbonyl compounds. This compound is valuable in the preparation of aldehydes, ketones, and acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Pentyl 2-methylperbenzoate can be synthesized through the esterification reaction of hydrogen peroxide and benzoic acid. The process involves adding hydrogen peroxide to a reaction flask, followed by the slow addition of benzoic acid. Sodium bicarbonate is used as a catalyst. The mixture is then heated to reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
tert-Pentyl 2-methylperbenzoate undergoes various chemical reactions, including:
Oxidation: It is commonly used to oxidize alcohols, ethers, and ketones to their corresponding carbonyl compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and benzoic acid.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under mild conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
tert-Pentyl 2-methylperbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis to prepare various carbonyl compounds.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug synthesis and development is ongoing.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Pentyl 2-methylperbenzoate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. This process typically involves the formation of a reactive intermediate, which then reacts with the substrate to produce the desired product . The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl hydroperoxide: Another organic peroxide used as an oxidizing agent.
tert-Butyl perbenzoate: Similar in structure but with a tert-butyl group instead of a tert-pentyl group.
tert-Amyl hydroperoxide: Similar in function but with different alkyl groups.
Uniqueness
tert-Pentyl 2-methylperbenzoate is unique due to its specific structure, which provides distinct reactivity and selectivity in oxidation reactions. Its ability to produce a wide range of carbonyl compounds makes it valuable in organic synthesis .
Propiedades
Número CAS |
70833-39-5 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-methylbutan-2-yl 2-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C13H18O3/c1-5-13(3,4)16-15-12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
Clave InChI |
NCZFBVMGEJVRDI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OOC(=O)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)


